An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(1,4-Thiazinan-4-yl)acetonitrile
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(1,4-Thiazinan-4-yl)acetonitrile
This guide provides a comprehensive technical overview of 2-(1,4-thiazinan-4-yl)acetonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details a proposed synthetic pathway, in-depth structural elucidation through spectroscopic analysis, and the underlying chemical principles.
Introduction and Molecular Overview
2-(1,4-Thiazinan-4-yl)acetonitrile belongs to the class of thiazinane derivatives, which are sulfur and nitrogen-containing heterocyclic compounds.[1] The incorporation of the thiazinane moiety, a six-membered saturated ring, imparts specific conformational properties that can be crucial for biological activity. The acetonitrile group attached to the nitrogen atom introduces a polar and reactive nitrile functional group, making it a versatile building block in organic synthesis.[2] The structural combination of a flexible heterocyclic amine and a reactive nitrile suggests potential applications as an intermediate in the synthesis of more complex molecules with diverse pharmacological profiles.[1][3]
Below is a diagram illustrating the molecular structure of 2-(1,4-Thiazinan-4-yl)acetonitrile.
Caption: Molecular structure of 2-(1,4-Thiazinan-4-yl)acetonitrile.
Synthesis of 2-(1,4-Thiazinan-4-yl)acetonitrile
The most logical and efficient synthetic route to 2-(1,4-thiazinan-4-yl)acetonitrile is through the N-alkylation of 1,4-thiazinane with a suitable two-carbon electrophile bearing a nitrile group. Chloroacetonitrile is an ideal reagent for this purpose due to its commercial availability and reactivity.[4] The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the 1,4-thiazinane ring attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 2-(1,4-Thiazinan-4-yl)acetonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful synthesis and purification of the target compound.
Materials:
-
1,4-Thiazinane
-
2-Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a stirred solution of 1,4-thiazinane (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents). The use of a weak inorganic base like potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction without promoting side reactions.[5] Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.[2]
-
Addition of Alkylating Agent: Slowly add 2-chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate and the potassium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(1,4-thiazinan-4-yl)acetonitrile as a pure compound.
Structural Elucidation and Characterization
The molecular structure of the synthesized 2-(1,4-thiazinan-4-yl)acetonitrile can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for 2-(1,4-thiazinan-4-yl)acetonitrile are summarized below. These predictions are based on established chemical shift principles and data from analogous structures.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.60 | s | 2H | N-CH₂ -CN |
| ~ 2.85 | t | 4H | N-(CH₂ )₂-S |
| ~ 2.70 | t | 4H | S-(CH₂ )₂-N |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 117 | -C N |
| ~ 53 | N-C H₂-CN |
| ~ 52 | N-(C H₂)₂-S |
| ~ 28 | S-(C H₂)₂-N |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorption bands for 2-(1,4-thiazinan-4-yl)acetonitrile are listed below. The nitrile group has a characteristic sharp absorption band.[8]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2245 | Medium, Sharp | C≡N stretch |
| 2950-2800 | Medium | C-H stretch (aliphatic) |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| ~ 1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(1,4-thiazinan-4-yl)acetonitrile, electron impact (EI) ionization would likely lead to the fragmentation patterns outlined below.[9]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 102 | [M - CH₂CN]⁺ |
| 86 | [M - C₄H₈S]⁺ |
| 42 | [CH₂CN]⁺ |
Conclusion
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